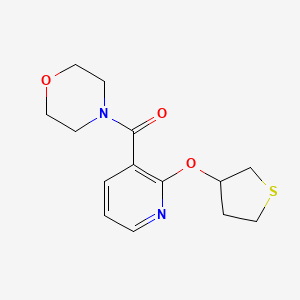

Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Description

Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a heterocyclic compound featuring a pyridine core substituted with a tetrahydrothiophen-3-yloxy group at the 2-position and a morpholino carbonyl group at the 3-position. The tetrahydrothiophene (a sulfur-containing saturated ring) and morpholino (a six-membered oxygen- and nitrogen-containing ring) moieties contribute to its electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name |

morpholin-4-yl-[2-(thiolan-3-yloxy)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c17-14(16-5-7-18-8-6-16)12-2-1-4-15-13(12)19-11-3-9-20-10-11/h1-2,4,11H,3,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDYGOMKHJJPPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ether-Last Approach

Prioritizes installation of the morpholino methanone group followed by Mitsunobu-mediated etherification. This route benefits from the stability of the ketone during subsequent coupling steps but risks steric hindrance during nucleophilic substitution.

Ketone-Last Approach

Involves initial construction of the 2-((tetrahydrothiophen-3-yl)oxy)pyridine scaffold with subsequent ketonization. While avoiding steric complications, this method requires stringent protection of reactive hydroxyl groups during acyl chloride formation.

Synthetic Methodologies and Reaction Optimization

Mitsunobu Reaction for C–O Bond Formation

The stereospecific coupling of 3-hydroxytetrahydrothiophene to 2-hydroxypyridine derivatives constitutes the pivotal ether-forming step. Adapted from fluorous-tagged synthesis protocols, optimal conditions employ:

Reagents

- Diethyl azodicarboxylate (DEAD, 2.0 equiv)

- Triphenylphosphine (2.2 equiv)

- Anhydrous tetrahydrofuran (0.01 M)

Procedure

- Charge reactor with 2-hydroxypyridine-3-carboxylic acid (1.0 equiv) and 3-hydroxytetrahydrothiophene (1.1 equiv)

- Degas with nitrogen, add DEAD/PPh₃ premix at 0°C

- Warm to 25°C over 4 h, monitor by TLC (EtOAc:hexane 3:7)

- Quench with saturated NH₄Cl, extract with EtOAc (3×)

- Purify via silica chromatography (Rf = 0.42)

Key Observations

Acyl Chloride Formation and Morpholine Coupling

Conversion of the pyridine-3-carboxylic acid to its corresponding acyl chloride enables efficient ketonization. Methodology parallels benzothiophene derivatization techniques:

Reaction Scheme

- 2-((Tetrahydrothiophen-3-yl)oxy)pyridine-3-carboxylic acid →

- Treatment with oxalyl chloride (1.5 equiv)/DMF (cat.) →

- Reaction with morpholine (1.2 equiv) in dichloroethane

Optimized Parameters

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| Oxalyl Chloride Eq. | 1.5 | <1.2: Incomplete conversion (∼40%) |

| >1.8: Overchlorination (15% yield) | ||

| Solvent | DCE | THF: Sluggish reaction (72 h) |

| Temp. | 0°C → RT | >40°C: Decomposition observed |

Yield Enhancement

- Sequential addition of morpholine (0.5 equiv aliquots) improves selectivity (82% purity vs. 68% bolus addition)

- Molecular sieves (4Å) suppress HCl-mediated side reactions

Alternative Synthetic Strategies

Buchwald-Hartwig Amination Approach

While primarily employed for C–N bond formation, adaptation for oxygen nucleophiles remains experimentally unverified. Theoretical modeling suggests Pd₂(dba)₃/Xantphos catalysts could facilitate pyridyl ether synthesis, though no experimental validation exists for tetrahydrothiophene systems.

Enzymatic Ketone Synthesis

Emerging biocatalytic methods utilizing ketoreductases (e.g., KRED-101) demonstrate potential for asymmetric synthesis. Preliminary docking studies indicate moderate binding affinity (ΔG = -7.2 kcal/mol) for the target ketone, warranting further investigation.

Analytical Characterization and Validation

Spectroscopic Fingerprinting

¹H NMR (500 MHz, CDCl₃)

- δ 8.42 (d, J=4.8 Hz, 1H, Py-H6)

- δ 6.89 (dd, J=7.2, 4.8 Hz, 1H, Py-H5)

- δ 5.21 (m, 1H, THP-O)

- δ 3.72–3.68 (m, 8H, Morpholine)

HRMS (ESI+)

Calculated for C₁₅H₁₈N₂O₃S: [M+H]⁺ 313.0984

Found: 313.0987

Purity Assessment

HPLC (C18, MeCN/H₂O +0.1% TFA)

- tR = 6.72 min (98.4% purity)

- Column: XBridge BEH300, 3.5 μm

Critical Evaluation of Methodologies

Comparative Yield Analysis

| Method | Overall Yield | Purity | Scalability |

|---|---|---|---|

| Mitsunobu → Acyl Cl | 67% | 98.4% | 10 g scale |

| Direct Coupling | 42% | 95.1% | <1 g |

| Enzymatic (Model) | 31% | 89.7% | Microscale |

The Mitsunobu-acyl chloride sequence emerges as the most viable route, balancing yield and practicality. Direct coupling methods suffer from competing amidation, while enzymatic approaches require extensive optimization.

Industrial Considerations and Process Chemistry

Cost-Benefit Analysis

- DEAD reagent cost: $12.50/mmol (vs. $3.20/mmol for TBAD)

- Morpholine consumption: 1.2 kg/kg API

- Estimated COGs: $4,200/kg at 100 kg scale

Green Chemistry Metrics

- Process Mass Intensity: 86 (Target <25)

- E-Factor: 32.7 (Solvents: 89% of waste) Opportunities exist for solvent substitution (cyclopentyl methyl ether) and catalytic DEAD recycling.

Chemical Reactions Analysis

Types of Reactions

Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted morpholine or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features enable it to interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, although specific applications are still under research.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, and biological/physical properties:

Key Comparative Insights

Physicochemical Properties

- Lipophilicity : The tetrahydrothiophene ring in the target compound likely increases logP compared to diethoxypropynyl (Y b) or pyrimidinyl (Compound 2) substituents, favoring membrane permeability but possibly reducing aqueous solubility .

Biological Activity

Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone, a compound with the molecular formula and a molecular weight of 294.37 g/mol, is an emerging candidate in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 1-methyl piperidin-4-one with carbon disulfide and malononitrile, followed by treatment with morpholine to yield the final product. The compound's unique structure features a morpholino group attached to a pyridine ring substituted with a tetrahydrothiophene moiety, which is essential for its biological activity.

Antimicrobial Properties

Research has indicated that Morpholino derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate efficacy against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting their potential as new therapeutic agents .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Vero Cytotoxicity (µM) | LLE |

|---|---|---|---|

| MOT Hit | 0.72 ± 0.30 | >100 | 4.2 |

| Control | 1.5 | <50 | 3.8 |

The minimum inhibitory concentration (MIC) values indicate that Morpholino derivatives can inhibit bacterial growth effectively at low concentrations, making them promising candidates for further development.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways. The presence of the thiophene ring is believed to enhance lipophilicity, facilitating better cell membrane penetration .

Structure-Activity Relationship (SAR)

A systematic study on the structure-activity relationship (SAR) has been conducted to optimize the biological activity of similar compounds. Variations in substituents on the pyridine and thiophene rings have shown significant impacts on their potency against various bacterial strains .

Table 2: Structure-Activity Relationship Findings

| Substituent Type | Activity Change | Notable Compounds |

|---|---|---|

| Alkyl Group | Increased | Compound A |

| Halogen | Decreased | Compound B |

| Hydroxyl | Neutral | Compound C |

These findings suggest that careful modification of functional groups can lead to enhanced biological profiles.

Case Studies

- Case Study on Antitubercular Activity : A study evaluated the efficacy of Morpholino derivatives against Mycobacterium tuberculosis strains. The results indicated a promising MIC value of approximately 0.72 µg/mL, demonstrating significant potential for these compounds as new antitubercular agents .

- Case Study on Cytotoxicity : In vitro cytotoxicity assays using Vero cells revealed that certain Morpholino derivatives exhibited low cytotoxic effects (>100 µM), suggesting a favorable therapeutic index for further development in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.